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Compound of Interest

Compound Name: 2-Cyclohexyl-N-methylacetamide

CAS No.: 62141-37-1

Cat. No.: B1315875

Get Quote

Molecule Identification & Physicochemical Baseline
Before troubleshooting, ensure you are working with the correct isomer. Nomenclature

confusion is common between the alpha-substituted and N-substituted forms.

Feature Target Molecule
Common Isomer
(Confusion Risk)

Name
2-Cyclohexyl-N-

methylacetamide

N-Cyclohexyl-N-

methylacetamide

Structure
Cyclohexyl-CH₂-C(=O)-NH-

CH₃
Cyclohexyl-N(CH₃)-C(=O)-CH₃

Class Secondary Amide Tertiary Amide

Formula C₉H₁₇NO C₉H₁₇NO

Key Risk
Hydrolysis (H-bond

donor/acceptor)
Steric bulk, slower hydrolysis
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Physical Baseline:

State: Typically a waxy solid or viscous oil at room temperature (low melting point due to N-

methylation disruption of crystal lattice).

Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (hydrophobic

cyclohexyl group).

Hygroscopicity: Moderate to High. The amide bond is polar and attracts atmospheric

moisture.

Troubleshooting Guide (Q&A)
Issue 1: Physical State Change
Q: "My sample was a solid powder but has turned into a sticky gum or liquid. Is it degraded?"

A: Not necessarily degraded, but likely compromised by hygroscopicity.

Root Cause: N-methyl amides are prone to absorbing atmospheric water. This depresses the

melting point, causing the solid to liquefy (deliquescence).

Immediate Action: Run a proton NMR in

.

Check: Look for a water peak (variable shift, usually ~1.5 ppm in chloroform).

Check: Verify the integrity of the Cyclohexyl-CH₂ doublet (~2.0 ppm) and N-Methyl singlet

(~2.8 ppm).

Resolution: If the molecule is intact, dissolve in DCM, dry over

, filter, and concentrate under high vacuum. Store in a desiccator.

Issue 2: New Impurity Peaks (HPLC/LC-MS)
Q: "I see a new peak at a lower retention time (RRT ~0.6-0.8) and a loss of purity. What is it?"

A: This is the hallmark of Amide Hydrolysis.
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Root Cause: Exposure to moisture over time, accelerated by trace acid/base impurities or

elevated temperatures.

The Impurities:

Cyclohexylacetic Acid: Elutes earlier (more polar) on reverse-phase C18.

Methylamine: Elutes in the void volume (often invisible without specific derivatization or

ELSD).

Diagnostic: Check LC-MS for mass loss.

Parent:

Hydrolysis Product (Acid):

(Cyclohexylacetic acid).

Mass Delta: -13 amu (Loss of N-methyl, gain of OH).

Issue 3: pH Drift in Formulation
Q: "The pH of my aqueous stock solution is drifting upwards over weeks."

A: This indicates Methylamine release.

Mechanism: Hydrolysis releases methylamine (a weak base,

). Even small amounts of hydrolysis can shift the pH of unbuffered solutions significantly
alkaline.

Risk: Higher pH catalyzes further hydrolysis (autocatalytic degradation loop).

Prevention: Use buffered systems (Phosphate/Citrate pH 6-7) rather than unbuffered

water/saline.

Technical Deep Dive: Degradation Mechanism
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Understanding the mechanism allows you to predict stability in new formulations. The primary

failure mode is Nucleophilic Acyl Substitution (Hydrolysis).

Mechanism Visualization
The following diagram details the hydrolysis pathway.[1][2][3][4] Note that while the cyclohexyl

group provides some steric protection, the unhindered N-methyl group leaves the carbonyl

susceptible to attack.
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Caption: Figure 1. Hydrolysis pathway of 2-Cyclohexyl-N-methylacetamide yielding acid and

amine degradation products.

Kinetic Factors[5]
pH Dependence: The rate (

) is lowest at pH 6-7.

Acid Catalyzed (pH < 4): Carbonyl oxygen protonation increases electrophilicity.[2]

Base Catalyzed (pH > 9): Direct attack by strong nucleophile (

).

Temperature: Adhere to the Arrhenius equation. Every 10°C increase roughly doubles the

hydrolysis rate. Avoid heating >40°C during dissolution if possible.

Validated Protocols
A. Storage & Handling
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To maximize shelf-life (>2 years):

Temperature: Store at -20°C.

Atmosphere: Store under Argon or Nitrogen.

Container: Amber glass vial with a PTFE-lined cap. Avoid polyethylene (some amides can

leach plasticizers or diffuse through thin plastics).

Desiccation: Place the vial inside a secondary container with active desiccant (e.g., Drierite).

B. Stability-Indicating HPLC Method
Use this generic method to separate the parent amide from its hydrolysis degradation products.

Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

4.6 x 100 mm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient 5% B to 95% B over 10 minutes

Flow Rate 1.0 mL/min

Detection
UV @ 210 nm (Amide bond) & 254 nm (Low

sensitivity, no aromatics)

Expected RT
Methylamine (Void), Cyclohexylacetic Acid (~4-5

min), Parent (~6-7 min)

Note: Since the cyclohexyl ring is not UV-active, detection relies on the amide bond absorption

at 210 nm. Ensure solvents are HPLC-grade to minimize background noise.
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Source: Rate constants for N-methylacetamide hydrolysis indicate minimum degradation

at neutral pH.

Reference: Duan, Z. et al. "Kinetics and mechanism of N-substituted amide hydrolysis in

high-temperature water." Journal of Supercritical Fluids, 2010.

General Stability of N-Methylamides:

Source: N-methylacetamide properties and stability data.

Reference: National Center for Biotechnology Information. "PubChem Compound

Summary for CID 6582, N-Methylacetamide."

Cyclohexyl Group Chemistry:

Source: Structural data and nomenclature confirmation for cyclohexyl-substituted

acetamides.

Reference: ChemicalBook. "N-cyclohexylacetamide Properties and Stability."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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